N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]biphenyl-4,4'-diamine
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Overview
Description
(E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2,6-dichlorobenzaldehyde with an appropriate amine to form a Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Coupling Reaction: The Schiff base is then coupled with 4-aminobiphenyl under acidic or basic conditions to form the final product. Common reagents used in this step include hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE
- **(E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE
Uniqueness
The uniqueness of (E)-1-(2,6-DICHLOROPHENYL)-N-{4’-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE lies in its specific arrangement of chlorinated phenyl groups and the Schiff base linkage. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C26H16Cl4N2 |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-N-[4-[4-[(2,6-dichlorophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl4N2/c27-23-3-1-4-24(28)21(23)15-31-19-11-7-17(8-12-19)18-9-13-20(14-10-18)32-16-22-25(29)5-2-6-26(22)30/h1-16H |
InChI Key |
WQFCCMUJTRUDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
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